molecular formula C10H10ClN3O2 B2717085 5-Benzyl-4H-1,2,4-triazole-3-carboxylic acid hydrochloride CAS No. 1622854-83-4

5-Benzyl-4H-1,2,4-triazole-3-carboxylic acid hydrochloride

Cat. No.: B2717085
CAS No.: 1622854-83-4
M. Wt: 239.66
InChI Key: GTWFWLGJAVSBHB-UHFFFAOYSA-N
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Description

5-Benzyl-4H-1,2,4-triazole-3-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C10H9N3O2·HCl. It belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-4H-1,2,4-triazole-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzyl hydrazine with ethyl acetoacetate, followed by cyclization with formic acid to yield the triazole ring . The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Benzyl-4H-1,2,4-triazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes or modulate receptor functions . This makes it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

Uniqueness: 5-Benzyl-4H-1,2,4-triazole-3-carboxylic acid hydrochloride is unique due to its benzyl group, which enhances its lipophilicity and potential biological activity compared to other triazole derivatives .

Properties

IUPAC Name

5-benzyl-1H-1,2,4-triazole-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2.ClH/c14-10(15)9-11-8(12-13-9)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,14,15)(H,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWFWLGJAVSBHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NN2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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